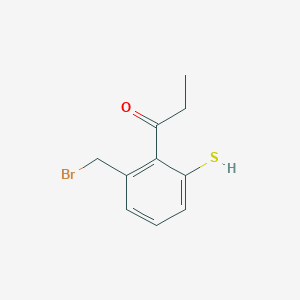

1-(2-(Bromomethyl)-6-mercaptophenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Bromomethyl)-6-mercaptophenyl)propan-1-one is a useful research compound. Its molecular formula is C10H11BrOS and its molecular weight is 259.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-(Bromomethyl)-6-mercaptophenyl)propan-1-one is an organic compound notable for its unique structural features, including a bromomethyl group and a mercapto group attached to a propanone backbone. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The presence of reactive functional groups suggests that it may interact with various biological molecules, influencing cellular processes and enzyme activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃BrOS, with a molecular weight of approximately 243.17 g/mol. Its structure allows for significant reactivity due to the bromomethyl group, which can act as an electrophile, and the mercapto group, which can form disulfide bonds critical for protein structure and function.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications in enzyme activity or protein function, making it a valuable tool in biochemical research. The mercapto group facilitates the formation of disulfide bonds, which are essential in stabilizing protein structures.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have shown antimicrobial activity against various pathogens, including Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

- Anticancer Potential : The compound's ability to modify protein interactions may also extend to cancer biology, where it could influence pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against pathogens like Staphylococcus aureus |

| Anticancer | Possible modulation of cancer-related pathways through protein interaction |

| Enzyme Inhibition | May alter enzyme activity by covalently binding to active sites |

Case Studies

A study focusing on compounds structurally similar to this compound highlighted its potential as a biochemical probe. The research demonstrated that modifications in the structure could enhance or diminish biological activity, emphasizing the importance of specific functional groups in determining efficacy against microbial strains .

Another investigation explored the interactions between this compound and various enzymes. It was found that the bromomethyl group effectively acted as a leaving group during nucleophilic substitution reactions, leading to significant alterations in enzyme kinetics. These findings underscore the compound's utility in understanding biochemical mechanisms and developing therapeutic agents.

Comparative Analysis

To further understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds. Below is a comparison table highlighting key features:

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2-Bromophenyl)propan-1-one | Lacks mercapto group; simpler structure | Limited antimicrobial effect |

| 2-Bromo-1-(4-methoxyphenyl)propan-1-one | Contains methoxy instead of mercapto | Varies; less reactive |

| 1-(2-Bromomethyl)-4-mercaptophenyl)propan-1-one | Similar structure; different position of mercapto group | Potentially similar activities |

The dual functionality of the bromomethyl and mercapto groups in this compound enhances its versatility for various applications in research and industry compared to other compounds lacking one or both functional groups.

Properties

Molecular Formula |

C10H11BrOS |

|---|---|

Molecular Weight |

259.16 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-6-sulfanylphenyl]propan-1-one |

InChI |

InChI=1S/C10H11BrOS/c1-2-8(12)10-7(6-11)4-3-5-9(10)13/h3-5,13H,2,6H2,1H3 |

InChI Key |

AQZTXJAPSPZING-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1S)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.